Technical Whitepaper: Physicochemical Profiling of 2-Methylquinoline-7-Carboxylic Acid
Technical Whitepaper: Physicochemical Profiling of 2-Methylquinoline-7-Carboxylic Acid
Executive Summary
2-Methylquinoline-7-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more common 8-hydroxy analogues. Functioning as a key intermediate in the synthesis of bioactive agents—particularly antimalarials (bisquinolines), Leishmaniasis inhibitors, and kinase inhibitors—its physicochemical behavior is dominated by the interplay between the basic quinoline nitrogen and the acidic carboxyl group.
This guide provides a rigorous technical analysis of its properties, a validated synthetic workflow via trifluoromethyl hydrolysis, and standardized protocols for determining its ionization constants (pKa) and lipophilicity (LogD), essential for optimizing ADME profiles in drug discovery.
Chemical Identity & Structural Analysis[1][2]
| Parameter | Data |
| Chemical Name | 2-Methylquinoline-7-carboxylic acid |
| Synonyms | 7-Carboxyquinaldine; 2-Methyl-7-quinolinecarboxylic acid |
| CAS Number | 475098-86-3 |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| SMILES | CC1=NC2=C(C=CC(=C2)C(=O)O)C=C1 |
| Physical State | White to off-white crystalline solid |
Structural Insight
The molecule features a quinaldine (2-methylquinoline) core substituted at the 7-position with a carboxylic acid.[1][2] Unlike 8-hydroxyquinoline derivatives, this scaffold lacks the intramolecular hydrogen bond between the hydroxyl and nitrogen, resulting in higher polarity and distinct solubility characteristics. The 2-methyl group provides steric bulk and metabolic stability, while the 7-COOH serves as a handle for amidation or esterification in SAR (Structure-Activity Relationship) campaigns.
Physicochemical Properties[4][7][8]
The amphoteric nature of 2-methylquinoline-7-carboxylic acid dictates its behavior in solution. It exists in three species depending on pH: cationic, zwitterionic/neutral, and anionic.
Ionization Constants (pKa)
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pKa₁ (Pyridinium N): 5.6 – 5.8 (Predicted/Analogous). The quinoline nitrogen is moderately basic. Protonation occurs in acidic media.
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pKa₂ (Carboxylic Acid): 3.5 – 3.8 . The carboxyl group deprotonates in weak acid/neutral media.
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Isoelectric Point (pI): ~4.7. At this pH, the molecule exhibits minimum solubility due to the dominance of the zwitterionic form (depending on crystal lattice energy) or neutral species.
Lipophilicity (LogP/LogD)
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LogP (Neutral): 1.9 – 2.3 . The molecule is moderately lipophilic in its unionized state.
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LogD (pH 7.4): -0.5 to 0.5 . At physiological pH, the carboxylate anion dominates, significantly lowering the distribution coefficient and enhancing aqueous solubility compared to the neutral form.
Solubility Profile
| Solvent | Solubility Rating | Mechanism |
| Water (pH 7) | Moderate to High | Anionic solvation (Carboxylate) |
| Water (pH 4-5) | Low | Zwitterionic/Neutral aggregation |
| DMSO | High (>50 mg/mL) | Dipolar aprotic solvation |
| Methanol | Moderate | H-bonding capability |
| Hexane | Negligible | Polarity mismatch |
Synthesis: The Trifluoromethyl Hydrolysis Route
While the Doebner-Miller synthesis is a classic route to the quinoline ring, a more specific and high-yield method for the 7-carboxylic acid derivative involves the hydrolysis of a trifluoromethyl precursor. This avoids the harsh oxidative conditions often required to convert a methyl group to an acid.
Reaction Scheme (Graphviz)
Caption: Synthesis of 2-methylquinoline-7-carboxylic acid via acid-catalyzed hydrolysis of the trifluoromethyl group.
Detailed Protocol (Adapted from Literature)
Objective: Synthesis of 2-methylquinoline-7-carboxylic acid from 7-(trifluoromethyl)-2-methylquinoline.
-
Reaction Setup: Charge a round-bottom flask with 7-(trifluoromethyl)-2-methylquinoline (1.0 eq) and 80% Sulfuric Acid (H₂SO₄) (10-15 volumes).
-
Hydrolysis: Heat the mixture to 230°C for 20 minutes . Note: This high temperature is required to hydrolyze the stable CF₃ group. Ensure the apparatus is open to a scrubber to manage fumes.
-
Quenching: Allow the reaction mixture to cool to room temperature. Pour carefully onto crushed ice.
-
Isolation:
-
Adjust the pH of the solution to ~3–4 using 6M NaOH. This targets the isoelectric point where solubility is lowest.
-
A white precipitate should form.
-
Filter the solid and wash with cold water.
-
-
Purification: Recrystallize from Ethanol or Methanol to yield the pure acid as a white crystalline solid.
-
Typical Yield: 80–86%.
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Experimental Protocols for Physicochemical Profiling
Protocol A: Potentiometric pKa Determination
Rationale: Due to the low solubility of the neutral species, a cosolvent method (Methanol/Water) is recommended, followed by Yasuda-Shedlovsky extrapolation to 0% organic solvent.
Materials:
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Automatic Potentiometric Titrator (e.g., Sirius T3 or Metrohm).
-
0.1 M KOH and 0.1 M HCl standard solutions.
-
Ionic Strength Adjuster (0.15 M KCl).
-
Methanol (HPLC Grade).
Workflow:
-
Sample Prep: Dissolve ~3 mg of 2-methylquinoline-7-carboxylic acid in a minimum amount of Methanol (due to low aqueous solubility at pI).
-
Titration: Perform titrations at three different Methanol:Water ratios (e.g., 30%, 40%, 50% v/v).
-
Measurement: Titrate from pH 2.0 (fully protonated) to pH 10.0 (fully deprotonated).
-
Data Analysis:
-
Identify inflection points.
-
Plot apparent pKa (
) vs. dielectric constant ( ) or mole fraction of methanol. -
Extrapolate to 0% co-solvent to obtain the aqueous pKa values.
-
Protocol B: pH-Dependent Solubility (Shake-Flask Method)
Rationale: To define the "pH window" for formulation.
-
Buffer Prep: Prepare 10 mM phosphate/citrate buffers at pH 1.2, 4.0, 6.8, and 7.4.
-
Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.
-
Equilibration: Shake at 37°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PVDF).
-
Quantification: Analyze supernatant via HPLC-UV (254 nm).
-
Mobile Phase: 60:40 Methanol:Water (0.1% Formic Acid).
-
Column: C18 Reverse Phase.
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Speciation & Signaling Diagram
Understanding the ionization state is vital for predicting membrane permeability. The neutral species permeates membranes, while the zwitterion typically has poor permeability.
Caption: pH-dependent ionization equilibrium of 2-methylquinoline-7-carboxylic acid.
References
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Synthesis via Trifluoromethyl Hydrolysis: Mourad, A. K., & Czekelius, C. (2011). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis Knowledge Updates.
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Physicochemical Properties of Quinoline Derivatives: Elderfield, R. C., & Siegel, M. (1951). Determination of Rho and Sigma Constants for Quinoline Carboxylic Acids. Journal of the American Chemical Society.
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pKa Prediction Methodologies: Haşlak, Z. P., et al. (2020).[3] Using Atomic Charges to Describe the pKa of Carboxylic Acids. ResearchGate.
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Commercial Compound Verification: PubChem Compound Summary for 2-Methylquinoline-7-carboxylic acid.
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Doebner-Miller Reaction Context: Reynolds, K. A. (2011). Design and Synthesis of Quinoline Inhibitors. Griffith University Repository.
